molecular formula C10H15NO2S B13053669 (1S)-1-(3-methanesulfonylphenyl)propan-1-amine

(1S)-1-(3-methanesulfonylphenyl)propan-1-amine

Cat. No.: B13053669
M. Wt: 213.30 g/mol
InChI Key: MDAOFGKPCKLGQB-JTQLQIEISA-N
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Description

(1S)-1-(3-Methanesulfonylphenyl)propan-1-amine is a chiral amine featuring a propan-1-amine backbone with a (1S)-stereocenter and a 3-methanesulfonylphenyl substituent. The stereospecific synthesis of such compounds is critical, as enantiomeric purity (e.g., 98% ee in ) often correlates with bioactivity .

Properties

Molecular Formula

C10H15NO2S

Molecular Weight

213.30 g/mol

IUPAC Name

(1S)-1-(3-methylsulfonylphenyl)propan-1-amine

InChI

InChI=1S/C10H15NO2S/c1-3-10(11)8-5-4-6-9(7-8)14(2,12)13/h4-7,10H,3,11H2,1-2H3/t10-/m0/s1

InChI Key

MDAOFGKPCKLGQB-JTQLQIEISA-N

Isomeric SMILES

CC[C@@H](C1=CC(=CC=C1)S(=O)(=O)C)N

Canonical SMILES

CCC(C1=CC(=CC=C1)S(=O)(=O)C)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(3-(METHYLSULFONYL)PHENYL)PROPAN-1-AMINEHCL typically involves the following steps:

    Starting Material: The synthesis begins with a suitable precursor, such as a substituted benzene derivative.

    Functional Group Introduction: The methylsulfonyl group is introduced through sulfonation reactions using reagents like methylsulfonyl chloride.

    Chiral Amine Formation: The chiral amine is formed through asymmetric synthesis or chiral resolution techniques.

    Hydrochloride Salt Formation: The final step involves the formation of the hydrochloride salt by reacting the free amine with hydrochloric acid.

Industrial Production Methods

Industrial production of (S)-1-(3-(METHYLSULFONYL)PHENYL)PROPAN-1-AMINEHCL may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(3-(METHYLSULFONYL)PHENYL)PROPAN-1-AMINEHCL undergoes various chemical reactions, including:

    Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The compound can be reduced to remove the sulfonyl group.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or peracids are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LAH) or catalytic hydrogenation.

    Substitution: Conditions typically involve nucleophiles like alkyl halides or acyl chlorides.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: De-sulfonylated amines.

    Substitution: Various substituted amine derivatives.

Scientific Research Applications

(S)-1-(3-(METHYLSULFONYL)PHENYL)PROPAN-1-AMINEHCL has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a chiral auxiliary.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of advanced materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (S)-1-(3-(METHYLSULFONYL)PHENYL)PROPAN-1-AMINEHCL involves its interaction with specific molecular targets. The compound may act as an enzyme inhibitor or receptor agonist/antagonist, depending on its structure and functional groups. The methylsulfonyl group can enhance the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

Structural Analogs with Aromatic Substitutions

The following table compares (1S)-1-(3-methanesulfonylphenyl)propan-1-amine with structurally related amines featuring substituted phenyl groups:

Compound Name Substituent on Phenyl Ring Molar Mass (g/mol) Key Properties/Applications Evidence Source
This compound –SO₂CH₃ at position 3 ~227.3 (calculated) Potential solubility enhancement due to –SO₂CH₃; inferred bioactivity from analogs N/A (Target)
(1S)-1-(3-Fluorophenyl)-2-methylpropan-1-amine –F at position 3 167.22 Lower molar mass; halogen may enhance lipophilicity
(1S)-1-(3-Chlorophenyl)propan-1-amine HCl –Cl at position 3 202.12 (C₉H₁₃Cl₂N) HCl salt improves stability; chlorine’s electronegativity may alter target binding
(1S)-1-(3-Bromo-5-fluorophenyl)propan-1-amine –Br and –F at positions 3,5 260.12 Bulky halogens may sterically hinder interactions

Key Observations :

  • Electron-withdrawing vs. electron-donating groups : The –SO₂CH₃ group in the target compound enhances solubility compared to halogens (–F, –Cl) but may reduce membrane permeability.
  • Stereochemical impact : All analogs are (1S)-configured, emphasizing the role of chirality in pharmacological optimization.

Heterocyclic Analogs

Compounds with heterocyclic rings instead of phenyl groups exhibit distinct bioactivity profiles:

  • (1S)-1-(1H-Benzimidazol-2-yl)-3-(methylthio)propan-1-amine : The benzimidazole core enables π-π stacking with biological targets, while the methylthio (–SCH₃) group offers moderate hydrophobicity. Molar mass: 221.32 g/mol .
  • (1S)-1-(6-Fluoro-1,3-benzothiazol-2-yl)-3-(methylsulfanyl)propan-1-amine : Demonstrates antifungal activity (agar diffusion/dilution methods), suggesting the benzothiazole scaffold’s importance in antimicrobial design .

Comparison with Target Compound :

  • The methanesulfonylphenyl group in the target may provide stronger hydrogen-bonding capacity compared to benzimidazole or benzothiazole derivatives.

Stereoisomers and Enantiomeric Purity

highlights the synthesis of (S)-configured amines with ≥98% enantiomeric excess (ee), underscoring the necessity of chirality in optimizing pharmacokinetics . For example:

  • (S)-1-(4-Methoxyphenyl)-N,N-dimethylethan-1-amine (): Optical rotation [α] = –28.7 (CHCl₃), indicating high enantiopurity.
  • (R)- and (S)-3-Phenyl-3-(4-(trifluoromethyl)phenoxy)propan-1-amine (): Stereochemistry influences interactions with intracellular allosteric binding sites.

Implications for Target Compound :

  • The (1S)-configuration likely dictates target selectivity, as seen in related amines.

Research Findings and Data Gaps

  • Synthetic Routes : Copper-catalyzed deaminative silylation () and reductive alkylation () are viable methods for synthesizing chiral amines, though the target compound’s specific pathway remains unverified.
  • Physical Properties : The methanesulfonyl group’s impact on solubility and melting point warrants experimental validation.

Biological Activity

(1S)-1-(3-methanesulfonylphenyl)propan-1-amine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

The biological activity of this compound is primarily attributed to its interactions with various biological macromolecules, including enzymes and receptors. The compound's structural features enable it to form hydrogen bonds, which are crucial for binding to target proteins. Its rigid structure enhances specificity in these interactions, making it a candidate for studying protein-ligand dynamics in various biological pathways .

Therapeutic Potential

Research indicates that the compound may serve as a therapeutic agent in several contexts:

  • Antitumor Activity : Analogous compounds have demonstrated significant antitumor effects by inducing apoptosis in cancer cells and inhibiting cell migration. For example, studies on similar thieno[3,2-d]pyrimidine derivatives have shown promising results against various cancer cell lines, with IC50 values indicating potent antiproliferative activity .
  • Inflammation and Autoimmunity : The compound's ability to inhibit specific enzymes involved in inflammatory pathways suggests potential applications in treating autoimmune diseases. Inhibitors of Janus kinase 3 (JAK3), which play a critical role in immune response modulation, have been explored for their therapeutic benefits .

Antitumor Studies

A study examining the effects of thieno[3,2-d]pyrimidine derivatives highlighted their capacity to inhibit cell proliferation across multiple cancer types. For instance, compound 12e exhibited IC50 values ranging from 0.55 to 1.68 μM against various cancer cell lines while showing minimal toxicity to normal cells . This underscores the potential of this compound as a lead compound for further development.

JAK3 Inhibition

In another study focusing on JAK3 inhibitors derived from similar structures, researchers found that these compounds could significantly reduce inflammatory responses in preclinical models of autoimmune diseases. The most potent inhibitors demonstrated efficacy in models of idiopathic pulmonary fibrosis, suggesting that this compound may offer similar benefits .

Data Table: Biological Activities and Potencies

Activity Compound IC50 Value (μM) Notes
AntitumorCompound 12e0.55 - 1.68Significant antiproliferative activity
JAK3 InhibitionVarious thieno[3,2-d]pyrimidinesNot specifiedPotential treatment for autoimmune diseases
Apoptosis InductionStructural analogsNot specifiedInduces apoptosis in cancer cells

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